RORgammat inverse agonist 13 is a synthetic compound specifically designed to inhibit the activity of the retinoic acid receptor-related orphan receptor gamma-t. This receptor is a crucial nuclear transcription factor involved in the differentiation of T helper 17 cells and the production of interleukin 17, a pro-inflammatory cytokine. By acting as an inverse agonist, RORgammat inverse agonist 13 holds potential therapeutic applications in the treatment of autoimmune and inflammatory diseases, including multiple sclerosis and rheumatoid arthritis .
The compound is classified under synthetic small molecules, particularly those that target nuclear receptors. It is part of a broader category of RORgammat modulators, which includes both agonists and inverse agonists. The classification hinges on its ability to inhibit receptor activity rather than activate it, distinguishing it from other compounds that may enhance RORgammat function .
The synthesis of RORgammat inverse agonist 13 typically involves several key steps:
Common reagents used in the synthesis include:
In industrial settings, large-scale synthesis may utilize continuous flow reactors and automated synthesis platforms to enhance yield and purity. Quality control measures are essential throughout the production process to ensure consistency and compliance with regulatory standards.
The molecular structure of RORgammat inverse agonist 13 can be characterized by its specific functional groups that interact with the ligand-binding domain of the RORgammat receptor. While detailed structural data such as precise bond lengths and angles are not provided in the sources, it is known that the compound's design allows it to effectively fit into the receptor's binding site, thereby exerting its inhibitory effects.
Crystallographic studies have revealed that compounds like RORgammat inverse agonist 13 can induce conformational changes in RORgammat, which are critical for their function as inverse agonists. These studies often involve X-ray crystallography to elucidate binding modes and interactions at an atomic level .
RORgammat inverse agonist 13 can undergo various chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
The reactions involving RORgammat inverse agonist 13 can yield various products depending on conditions:
These products can further be utilized in medicinal chemistry to develop new therapeutic agents targeting similar pathways.
RORgammat inverse agonist 13 functions by binding to the ligand-binding domain of RORgammat. This binding induces a conformational change that prevents the recruitment of coactivators necessary for gene transcription related to T helper 17 cell differentiation and interleukin 17 production. Specifically, it alters critical residues such as tryptophan 317, which plays a significant role in stabilizing the active conformation of the receptor .
While specific physical properties such as melting point or solubility are not detailed in available sources, compounds like RORgammat inverse agonist 13 typically exhibit properties conducive to biological activity, such as moderate lipophilicity.
Chemical properties are characterized by its reactivity profile:
Such properties are crucial for understanding how this compound behaves in biological systems and its potential interactions with other molecules .
RORgammat inverse agonist 13 has several applications in scientific research:
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 472-51-5
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3